Cas no 50873-93-3 ((4-chlorobutoxy)methylbenzene)

(4-chlorobutoxy)methylbenzene structure
(4-chlorobutoxy)methylbenzene structure
Nome del prodotto:(4-chlorobutoxy)methylbenzene
Numero CAS:50873-93-3
MF:C11H15ClO
MW:198.689202547073
MDL:MFCD04038098
CID:374822
PubChem ID:13521262

(4-chlorobutoxy)methylbenzene Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzene,[(4-chlorobutoxy)methyl]-
    • 1-(4-Chlorobutoxy)-2-methylbenzene
    • 1-((4-bromo-3-chlorophenoxy)methyl)benzene
    • 1-benzyloxy-4-chlorobutane
    • 1-bromo-2-chloro-4-(phenylmethoxy)benzene
    • 1-bromo-2-chloro-4-benzyloxybenzene
    • 4-(Benzyloxy)-1-bromo-2-chlorobenzene
    • 4-(Benzyloxy)-1-chlorobutane
    • 4-benzyloxy-1-bromo-2-chlorobenzene
    • 4-chlorobutyl benzyl ether
    • AK128740
    • Benzyl-(4-chlor-butyl)-aether
    • benzyl-(4-chloro-butyl)-ether
    • KB-238786
    • SureCN1461751
    • (4-chlorobutoxy)methylbenzene
    • NS00058887
    • 4-(2-Methylphenoxy)Butyl Chloride
    • GADHSOUSWKQCEU-UHFFFAOYSA-N
    • NSC75873
    • NSC 75873
    • NSC-75873
    • 4-Chlorobutyl o-tolyl ether
    • Ether, 4-chlorobutyl o-tolyl,
    • AKOS011019870
    • 50873-93-3
    • 83732-48-3
    • Ether, 4-chlorobutyl o-tolyl
    • DTXSID40965109
    • SCHEMBL6304558
    • EINECS 280-595-3
    • MDL: MFCD04038098
    • Inchi: InChI=1S/C11H15ClO/c1-10-6-2-3-7-11(10)13-9-5-4-8-12/h2-3,6-7H,4-5,8-9H2,1H3
    • Chiave InChI: GADHSOUSWKQCEU-UHFFFAOYSA-N
    • Sorrisi: CC1=CC=CC=C1OCCCCCl

Proprietà calcolate

  • Massa esatta: 198.08125
  • Massa monoisotopica: 198.081143
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 5
  • Complessità: 127
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conta Tautomer: niente
  • Superficie polare topologica: 9.2
  • XLogP3: niente
  • Carica superficiale: 0

Proprietà sperimentali

  • Densità: 1.042
  • Punto di ebollizione: 286.7°Cat760mmHg
  • Punto di infiammabilità: 129.8°C
  • PSA: 9.23

(4-chlorobutoxy)methylbenzene Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-208647-0.25g
[(4-chlorobutoxy)methyl]benzene
50873-93-3
0.25g
$381.0 2023-09-16
Enamine
EN300-208647-5.0g
[(4-chlorobutoxy)methyl]benzene
50873-93-3
5.0g
$3105.0 2023-02-22
Enamine
EN300-208647-0.05g
[(4-chlorobutoxy)methyl]benzene
50873-93-3
0.05g
$348.0 2023-09-16
Enamine
EN300-208647-0.5g
[(4-chlorobutoxy)methyl]benzene
50873-93-3
0.5g
$397.0 2023-09-16
Enamine
EN300-208647-1.0g
[(4-chlorobutoxy)methyl]benzene
50873-93-3
1g
$0.0 2023-06-07
Enamine
EN300-208647-5g
[(4-chlorobutoxy)methyl]benzene
50873-93-3
5g
$1199.0 2023-09-16
Enamine
EN300-208647-10.0g
[(4-chlorobutoxy)methyl]benzene
50873-93-3
10.0g
$4606.0 2023-02-22
Enamine
EN300-208647-2.5g
[(4-chlorobutoxy)methyl]benzene
50873-93-3
2.5g
$810.0 2023-09-16
Enamine
EN300-208647-1g
[(4-chlorobutoxy)methyl]benzene
50873-93-3
1g
$414.0 2023-09-16
Enamine
EN300-208647-0.1g
[(4-chlorobutoxy)methyl]benzene
50873-93-3
0.1g
$364.0 2023-09-16
Fornitori consigliati
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.